molecular formula C8H7BrN2 B6336207 2-Bromo-8-methylimidazo[1,2-a]pyridine CAS No. 1260809-94-6

2-Bromo-8-methylimidazo[1,2-a]pyridine

Cat. No.: B6336207
CAS No.: 1260809-94-6
M. Wt: 211.06 g/mol
InChI Key: PCNPPIXVSSKWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-8-methylimidazo[1,2-a]pyridine is a halogenated heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This scaffold is renowned for its broad pharmacological applications, including kinase inhibition, antibacterial activity, and central nervous system modulation . The compound features a bromine atom at the 2-position and a methyl group at the 8-position of the fused bicyclic structure. Bromine serves as a reactive handle for further functionalization (e.g., cross-coupling reactions), while the methyl group may enhance lipophilicity and metabolic stability .

Properties

IUPAC Name

2-bromo-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-3-2-4-11-5-7(9)10-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNPPIXVSSKWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Assembly via Cyclocondensation Reactions

The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation between 2-aminopyridine derivatives and α-halocarbonyl compounds. For 2-bromo-8-methylimidazo[1,2-a]pyridine, the starting material 2-amino-5-bromo-3-methylpyridine reacts with chloroacetaldehyde under alkaline conditions to form the fused bicyclic system . The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular cyclization.

Reaction Conditions and Optimization

  • Solvent Systems : Ethanol and methanol are preferred for their ability to solubilize both polar and non-polar intermediates. Ethanol yields higher product purity (72%) compared to methanol (35.2%) due to improved recrystallization behavior .

  • Base Selection : Sodium bicarbonate outperforms sodium hydroxide and triethylamine, achieving 72% yield at 55°C over 5 hours. Strong bases like NaOH may promote side reactions, reducing efficiency .

  • Temperature and Time : Optimal results occur at 50–55°C for 5–24 hours. Prolonged heating (>20 hours) in aqueous solvents diminishes yields, likely due to hydrolysis .

Regioselective Bromination Strategies

Introducing bromine at the 2-position requires careful control to avoid competing substitutions. Two primary approaches are documented:

2.1 Direct Bromination During Cyclization
Using 2-amino-5-bromo-3-methylpyridine as a pre-halogenated precursor ensures bromine incorporation at the 2-position during ring closure. This method avoids post-synthetic halogenation but demands access to specialized starting materials .

2.2 Post-Synthetic Electrophilic Bromination
For pre-formed 8-methylimidazo[1,2-a]pyridine, bromination with N-bromosuccinimide (NBS) in dichloromethane at 0°C selectively targets the 2-position. The methyl group at C8 electronically deactivates adjacent positions, directing bromine to C2 . Yields range from 50–65%, with purity dependent on chromatographic separation .

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting advantages and limitations:

MethodStarting MaterialConditionsYieldPurityReference
Cyclocondensation2-Amino-5-bromo-3-methylpyridineEthanol, NaHCO₃, 55°C, 5 hr72%>95%
Post-Synthetic Bromination8-Methylimidazo[1,2-a]pyridineNBS, DCM, 0°C, 2 hr65%90%
Groebke Multicomponent3-Methylpyridin-2-amineKCN, Benzotriazole, Propanal, 12 hr40%85%

Key Observations :

  • Cyclocondensation offers superior yields and simplicity but relies on scarce halogenated precursors.

  • Post-Synthetic Bromination provides flexibility but requires additional purification steps.

  • Multicomponent Reactions (e.g., Groebke–Blackburn–Bienaymé) enable rapid scaffold assembly but face challenges in regiocontrol .

Solvent and Recrystallization Effects

Recrystallization in ethyl acetate/n-hexane (1:1 v/v) enhances purity by removing unreacted starting materials and byproducts . Polar aprotic solvents like DMF diminish yields due to side reactions, while non-polar solvents (toluene) slow reaction kinetics.

Mechanistic Insights and Side Reactions

Base-Mediated Dehalogenation : Strong bases (e.g., NaOH) may cleave the C-Br bond, forming des-bromo byproducts. This is mitigated by using weak bases like NaHCO₃ .
Oxidative Coupling : Trace metal impurities in solvents can catalyze dimerization, necessitating rigorous solvent drying .

Industrial and Scalability Considerations

The cyclocondensation method is scalable to kilogram quantities, with batch processes achieving consistent yields (70–75%) . Continuous flow systems are unexplored but could improve heat transfer and reduce reaction times.

Chemical Reactions Analysis

2-Bromo-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, sodium methoxide, and various transition metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Bromo-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of their activity . This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among imidazo[1,2-a]pyridine derivatives include substituent type (halogens, alkyl, sulfonyl, nitro) and their positions on the core scaffold. These modifications significantly influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of 2-Bromo-8-methylimidazo[1,2-a]pyridine and related compounds:

Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Biological Activities References
2-Bromo-8-methylimidazo[1,2-a]pyridine Br (C2), CH₃ (C8) C₈H₇BrN₂ 227.06* Kinase inhibition (inferred)
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Br (C2), CF₃ (C6) C₈H₄BrF₃N₂ 265.03 Not specified
6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine Cl (C6), NO₂ (C3), PhS (C8) C₁₆H₁₁ClN₂O₂S₂ 386.91 Antiparasitic, antitubercular
8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride Br (C8), CH₃ (C5), HCl C₈H₈BrClN₂ 247.52 Not specified
6-Bromoimidazo[1,2-a]pyridin-8-amine Br (C6), NH₂ (C8) C₇H₆BrN₃ 212.05 CDK2 inhibition

*Calculated molecular weight based on formula.

Substituent Effects on Properties and Activity

  • Bromine Position : Bromine at C2 (as in the target compound) facilitates nucleophilic substitution or cross-coupling reactions, enabling diversification into sulfonylmethyl or aryl derivatives (e.g., : 8-bromo derivatives reacted with sulfinates) . Bromine at C6 or C8 (e.g., 6-Bromoimidazo[1,2-a]pyridin-8-amine) often correlates with kinase inhibition .
  • Methyl vs. Bulkier Groups: The C8-methyl group in the target compound likely enhances lipophilicity compared to polar groups like sulfonylmethyl (: 4-{[(8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol). This may improve membrane permeability but reduce aqueous solubility .
  • Nitro and Sulfonyl Groups : Nitro groups (e.g., C3-nitro in ) enhance electrophilicity, aiding interactions with biological targets, while sulfonyl groups improve solubility .
  • Halogen Combinations : Chlorine at C6 () or trifluoromethyl at C6 () introduce electron-withdrawing effects, altering reactivity and binding affinity .

Biological Activity

2-Bromo-8-methylimidazo[1,2-a]pyridine (2-Br-8-Me-I-Py) is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of 2-Br-8-Me-I-Py, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Properties

The chemical structure of 2-Br-8-Me-I-Py is characterized by a bromine atom at the second position and a methyl group at the eighth position of the imidazo[1,2-a]pyridine ring. The molecular formula is C8H7BrN2C_8H_7BrN_2, with a molecular weight of approximately 215.06 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-Br-8-Me-I-Py. It has shown significant inhibitory effects against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for related compounds in this class have been reported as low as 0.03 μM, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (μM)Target
2-Br-8-Me-I-Py0.03Mycobacterium tuberculosis
Q2030.04Mycobacterium tuberculosis
Other derivatives0.2–5.0Various bacterial strains

Anti-cholinesterase Activity

The compound exhibits anti-cholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values ranging from 65 µM to 79 µM .

Table 2: Cholinesterase Inhibition Data

CompoundIC50 (µM)Enzyme Type
Compound with phenyl side chain65BChE
Unsubstituted imidazo[1,2-a]pyridine79AChE

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown potential in anticancer applications. For instance, one study reported that certain derivatives exhibited significant cytotoxicity against cancer cell lines through apoptosis induction mechanisms . The molecular docking studies indicated that these compounds could effectively target phospholipase A2 (PLA2), which is implicated in cancer progression.

Case Study: Anticancer Efficacy

In a recent investigation involving a series of synthesized imidazo[1,2-a]pyridine derivatives, compound 3f demonstrated an IC50 value of 14.3 µM against PLA2, suggesting its potential as an anticancer agent .

The biological activities of 2-Br-8-Me-I-Py are attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound inhibits key enzymes such as AChE and BChE, which are involved in neurotransmission and are potential targets for neurodegenerative disease therapies.
  • Antibacterial Mechanisms : For antimicrobial activity against Mtb, the mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Targeting Cancer Pathways : By inhibiting PLA2 and other related enzymes, these compounds can disrupt cancer cell signaling pathways leading to apoptosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-8-methylimidazo[1,2-a]pyridine?

  • Methodology :

  • Halogenation : Bromination of 8-methylimidazo[1,2-a]pyridine using N-bromosuccinimide (NBS) or bromine in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce bromine at the 2-position, often with Pd(PPh₃)₄ and K₂CO₃ in toluene/water .
  • Solvent-Free Synthesis : Microwave-assisted cyclization of 2-aminopyridine derivatives with brominated carbonyl compounds, reducing reaction time to 10–30 minutes .

Q. How is 2-Bromo-8-methylimidazo[1,2-a]pyridine characterized post-synthesis?

  • Techniques :

  • NMR/IR : Confirm regioselectivity of bromine substitution (e.g., ¹H NMR: δ 8.2–8.5 ppm for pyridine protons; IR: C-Br stretch ~550 cm⁻¹) .
  • X-Ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., S(6) ring motifs via O–H⋯N hydrogen bonds) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 227.05) .

Q. What biological activities are associated with this compound?

  • Key Findings :

  • Anticancer Activity : Inhibits proliferation in breast (MCF-7) and lung (A549) cancer cells (IC₅₀ = 12–18 µM) via tubulin polymerization disruption .
  • Antimicrobial Effects : Shows bactericidal activity against S. aureus (MIC = 8 µg/mL) by targeting cell wall synthesis enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Variables to Test :

  • Catalysts : Pd(OAc)₂ with XPhos ligand increases coupling efficiency (yield: 75% → 92%) .
  • Radical Initiators : Adding iodine (0.1 eq.) enhances bromination regioselectivity (85:15 para:meta ratio) .
  • Solvent Systems : Switching from DMF to acetonitrile reduces side products in cyclization steps .

Q. What substituent modifications enhance biological activity?

  • SAR Insights :

  • Electron-Withdrawing Groups : Fluoro at C-6 improves anticancer potency (IC₅₀ reduction by 40%) but reduces solubility .
  • Methyl vs. Phenyl : 8-Methyl enhances metabolic stability compared to phenyl derivatives (t₁/₂: 6.2 h vs. 2.1 h in liver microsomes) .
    • Table: Substituent Effects on Bioactivity
PositionSubstituentActivity (IC₅₀, µM)Solubility (mg/mL)
2Br12.0 (MCF-7)0.8
6F8.5 (A549)0.5
8CH₃15.2 (HeLa)1.2
Data from

Q. How to resolve contradictions in reported biological data?

  • Case Study : Discrepancies in IC₅₀ values for antiproliferative activity (e.g., 12 µM vs. 25 µM in MCF-7):

  • Assay Variability : Check cell passage number, incubation time (48 vs. 72 hours), and ATP-based vs. MTT assays .
  • Compound Purity : HPLC purity >98% reduces off-target effects (e.g., residual Pd in Suzuki reactions) .

Q. What advanced techniques confirm structural interactions with biological targets?

  • Methods :

  • Molecular Docking : Simulate binding to tubulin (PDB: 1SA0) with AutoDock Vina; ΔG ≤ -9.0 kcal/mol indicates strong affinity .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding stoichiometry (n = 1.1) and enthalpy (ΔH = -12.4 kcal/mol) for enzyme inhibition .
  • Cryo-EM : Visualize compound-induced tubulin conformational changes at 3.2 Å resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.